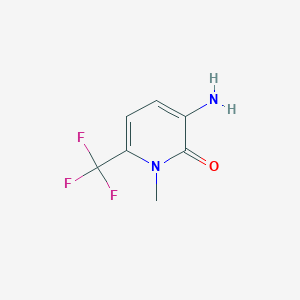

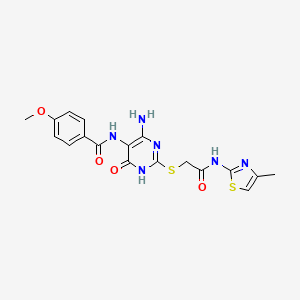

N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide and its analogs involves several key steps, including the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Structure-activity relationship (SAR) studies have revealed the potential for improving the aqueous solubility and pharmacological properties of these compounds (Shukla et al., 2012).

Molecular Structure Analysis

Molecular structure analysis involves examining the compound's atomic arrangement to understand its chemical behavior. Studies have focused on the crystal structures of related molecules, providing insights into their molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the compound's physical and chemical properties (Robin et al., 2002).

Chemical Reactions and Properties

Research on this compound includes investigations into its chemical reactions, focusing on modifications to enhance its biological activity. For instance, replacing the acetamide group with an alkylurea moiety in certain compounds has shown to retain antiproliferative activity and reduce toxicity, indicating the compound's versatile chemical behavior (Wang et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and application. Research in this area aims to enhance these properties through molecular modifications, leading to compounds with improved drug-like characteristics (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties analysis focuses on the compound's reactivity, including its potential interactions with biological targets. Studies have explored its role as a glutaminase inhibitor and its interactions with various receptors, demonstrating its pharmacological potential and the importance of its chemical properties in drug design (Porreca et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has shown significant advancements in the synthesis of derivatives with potential anticonvulsant activities. A study demonstrated the synthesis of various heterocyclic compounds through reactions involving 2-(cyano or chloro)-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide, leading to compounds that showed protection against picrotoxin-induced convulsions. Among these, a specific derivative exhibited notable anticonvulsive effects, offering 100% protection in experimental models (Farag et al., 2012).

Antimicrobial Activities

Novel thiazole derivatives synthesized by incorporating a pyrazole moiety have been evaluated for their antimicrobial activities. These derivatives demonstrated significant antibacterial and antifungal activities against various strains, with certain compounds exhibiting exceptionally high activity levels (Saravanan et al., 2010). Furthermore, the synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlighted the potential of these compounds in cancer research, with some showing high selectivity and inducing apoptosis in cancer cell lines (Evren et al., 2019).

Antioxidant and Anti-inflammatory Properties

A study on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed their significant antioxidant and anti-inflammatory activities, with compounds exhibiting good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays (Koppireddi et al., 2013).

Carbonic Anhydrase Inhibitory Action

Research on thiazolylsulfonamides has uncovered their potent inhibitory action against carbonic anhydrase enzymes, which are involved in various pathologies including cancer and obesity. This study produced inhibitors with low nanomolar KI values, suggesting their potential as drug candidates (Carta et al., 2017).

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-3-27-18-7-5-4-6-17(18)22-19(24)12-15-13-28-20(21-15)23-29(25,26)16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCRMUOGHDJCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)

![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)